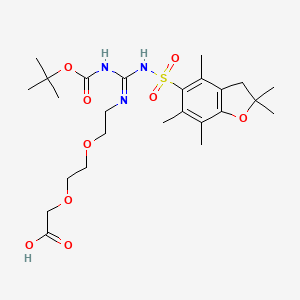

N-Pbf,N'-Boc-amidino-AEEA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Pbf,N’-Boc-amidino-AEEA is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses. This compound is known for its complex structure and unique properties, making it a subject of interest in various fields of study.

Preparation Methods

The synthesis of N-Pbf,N’-Boc-amidino-AEEA involves multiple steps and specific reaction conditions. The synthetic routes typically include the protection of amine groups using tert-butoxycarbonyl (Boc) and pentamethylbenzofuran (Pbf) groups. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s consistency and quality.

Chemical Reactions Analysis

N-Pbf,N’-Boc-amidino-AEEA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired outcome, but they often involve controlled temperatures and specific catalysts. Major products formed from these reactions include derivatives with modified functional groups, which can be used in further chemical synthesis.

Scientific Research Applications

N-Pbf,N’-Boc-amidino-AEEA has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential therapeutic effects and interactions with biological systems. In medicine, it is explored for its potential use in drug development and delivery. Industrially, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-Pbf,N’-Boc-amidino-AEEA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of the interaction.

Comparison with Similar Compounds

N-Pbf,N’-Boc-amidino-AEEA is unique due to its specific structure and properties. Similar compounds include other Boc-protected amines and Pbf-protected guanidines. N-Pbf,N’-Boc-amidino-AEEA stands out due to its combination of these protective groups, which confer specific stability and reactivity characteristics.

Biological Activity

N-Pbf,N'-Boc-amidino-AEEA (N-Pbf, N'-Boc-amidino-2-aminoethanol) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through a multi-step process involving the protection of amine groups with tert-butoxycarbonyl (Boc) and pentamethylbenzofuran (Pbf) groups. The synthesis typically requires specific catalysts and solvents to achieve high yields and purity. The compound serves as a versatile building block for more complex molecules in pharmaceutical development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including proteins and enzymes. By binding to these targets, the compound can modulate their activity, leading to significant biological responses. This mechanism is crucial for its potential use in drug development and therapeutic applications.

In Vitro Studies

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives of amidino compounds can inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values reported at 6.6 μM for certain derivatives .

Anticancer Potential

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. Compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. For example, related amidino compounds targeting the PI3K/Akt/mTOR signaling pathway have shown IC50 values as low as 2.02 µM, indicating strong potential for therapeutic use .

Case Studies

- Antimicrobial Activity : A study highlighted the efficacy of amidino compounds against Mycobacterium tuberculosis, emphasizing the importance of structural modifications in enhancing activity .

- Anticancer Efficacy : Research on related compounds indicated significant inhibition of tumor growth through apoptosis induction and cell cycle arrest mechanisms, providing a promising avenue for further exploration in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound | MIC (μM) | IC50 (μM) | Target |

|---|---|---|---|

| This compound | 6.6 | 2.02 | Mycobacterium tuberculosis |

| Related Amidino Compound | 5.0 | 0.73 | Various cancer cell lines |

The table illustrates the comparative biological activities of this compound with similar compounds, showcasing its potential efficacy in both antimicrobial and anticancer applications.

Properties

IUPAC Name |

2-[2-[2-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O9S/c1-15-16(2)21(17(3)18-13-25(7,8)36-20(15)18)38(32,33)28-22(27-23(31)37-24(4,5)6)26-9-10-34-11-12-35-14-19(29)30/h9-14H2,1-8H3,(H,29,30)(H2,26,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKXAMMMAUEIGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCOCCOCC(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.